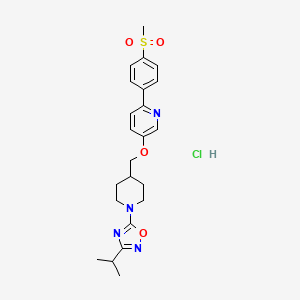

GSK-1292263 hydrochloride

Description

The exact mass of the compound this compound is 492.1598043 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S.ClH/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29;/h4-9,14,16-17H,10-13,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRLSRWCXOYGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032824-54-6 | |

| Record name | GSK-1292263 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032824546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1292263 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58926176Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-1292263 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1292263 hydrochloride is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] It has been investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its role in glucose homeostasis.[1][2][3] GPR119 is primarily expressed on enteroendocrine L-cells and K-cells in the gastrointestinal tract and on pancreatic β-cells.[4] Its activation leads to the release of incretin hormones and insulin, playing a crucial role in glucose-dependent insulin secretion. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: GPR119 Agonism

GSK-1292263 acts as a selective agonist for the GPR119 receptor.[4] The activation of GPR119 by GSK-1292263 initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This increase in cAMP is a key second messenger that triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells, as well as stimulating insulin release from pancreatic β-cells in a glucose-dependent manner.[5]

Signaling Pathway of GSK-1292263

The binding of GSK-1292263 to GPR119 on the surface of enteroendocrine cells and pancreatic β-cells leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in hormone and insulin secretion.

Quantitative Data

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vitro Potency of GSK-1292263

| Target | Species | Potency (pEC50) | Reference |

| GPR119 | Human | 6.9 | [1][2] |

| GPR119 | Rat | 6.7 | [1][2] |

Table 2: Pharmacodynamic Effects of GSK-1292263 in Preclinical Models (Rats)

| Study Type | Dose Range | Key Findings | Reference |

| Single Dose Administration | 3-30 mg/kg | Increased circulating GLP-1, GIP, PYY, and glucagon. | [6][7] |

| Oral Glucose Tolerance Test (OGTT) | 3-30 mg/kg | Greater increases in total GLP-1, GIP, and PYY compared to control; significant decreases in glucose AUC. | [6] |

| Intravenous Glucose Tolerance Test (IVGTT) | Not Specified | Significant increases in peak insulin response and insulin AUC(0-15 min) of 30-60%. | [6][7] |

| Hyperinsulinemic-Euglycemic Clamp | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose levels. | [6][7] |

Table 3: Pharmacodynamic Effects of GSK-1292263 in Human Studies

| Study Population | Dosing | Key Findings | Reference |

| Healthy Volunteers | Single escalating doses (10-400 mg) | Dose-dependent increase in glucose AUC(0-3 h) during OGTT; increased PYY during prandial periods. | [2][6] |

| Type 2 Diabetes Patients | Single doses (25-800 mg) | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. | [4][8] |

| Type 2 Diabetes Patients | Multiple doses (100-600 mg/day for 14 days) | Significantly increased plasma total PYY levels by ~five-fold; no effect on active or total GLP-1 or GIP. | [4][8] |

Experimental Protocols

Preclinical Studies in Rodent Models

Objective: To evaluate the in vivo efficacy of GSK-1292263 in rodent models of diabetes.

Animal Model: Male Sprague-Dawley rats and Zucker diabetic fatty rats were commonly used.[6][7]

Drug Administration: GSK-1292263 was administered orally as a single dose (ranging from 3-30 mg/kg) or via repeat dosing.[6][7]

Key Experimental Procedures:

-

Oral Glucose Tolerance Test (OGTT): Following administration of GSK-1292263 or vehicle, rats were given an oral glucose challenge. Blood samples were collected at various time points to measure plasma levels of glucose, insulin, GLP-1, GIP, and PYY.[6]

-

Intravenous Glucose Tolerance Test (IVGTT): To assess the direct effect on insulin secretion, glucose was administered intravenously after GSK-1292263 treatment, and insulin and glucose levels were monitored.[6][7]

-

Hyperinsulinemic-Euglycemic Clamp: This technique was used to assess insulin sensitivity and glucose disposal rates in response to GSK-1292263.[6][7]

Clinical Trials in Humans

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK-1292263 in healthy volunteers and patients with type 2 diabetes.

Study Design: Randomized, placebo-controlled, single- and multiple-dose escalation studies were conducted.[4][6][8]

Participant Population: Studies included healthy volunteers and patients with type 2 diabetes, who were either drug-naive or on metformin therapy.[4][8]

Drug Administration: GSK-1292263 was administered orally in a range of single doses (e.g., 25-800 mg) and multiple-dose regimens (e.g., 100-600 mg/day).[4][6][8]

Key Assessments:

-

Oral Glucose Tolerance Tests and Meal Challenges: These were used to evaluate the effects of GSK-1292263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[4][8]

-

Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile of GSK-1292263, including AUC and Cmax.[2][6]

-

Safety and Tolerability: Adverse events were monitored throughout the studies.[2][6]

Conclusion

This compound is a GPR119 agonist that stimulates the release of incretins and insulin in a glucose-dependent manner. While preclinical studies in rodents demonstrated promising effects on glucose homeostasis and incretin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control.[4][8][9] However, a notable and profound effect on increasing circulating PYY levels was observed in humans.[4][8] These findings suggest a complex pharmacology of GPR119 agonists in different species and highlight the challenges in translating preclinical efficacy to clinical outcomes for this therapeutic target. Further research may be warranted to explore the potential therapeutic applications of the marked PYY-releasing effect of GSK-1292263.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 5. apexbt.com [apexbt.com]

- 6. | BioWorld [bioworld.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK-1292263 Hydrochloride: A GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK-1292263 hydrochloride, a novel and orally available agonist of the G protein-coupled receptor 119 (GPR119). This document is intended to serve as a resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development for metabolic diseases.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound GSK-1292263. The chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of GSK-1292263 and its Hydrochloride Salt

| Identifier | GSK-1292263 (Free Base) | This compound |

| IUPAC Name | 5-[[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy]-2-(4-methylsulfonylphenyl)pyridine | Pyridine, 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)-, hydrochloride (1:1)[1] |

| CAS Number | 1032823-75-8[1] | 1032824-54-6[1] |

| Chemical Formula | C23H28N4O4S | C23H29ClN4O4S[1] |

| Molecular Weight | 456.56 g/mol | 493.02 g/mol [1] |

| InChI Key | AYJRTVVIBJSSKN-UHFFFAOYSA-N | QSRLSRWCXOYGPO-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder |

| Purity | >98% |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical.[1] |

Mechanism of Action and Signaling Pathway

GSK-1292263 is a potent agonist of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 by GSK-1292263 initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding of GSK-1292263, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In pancreatic β-cells, this signaling pathway enhances glucose-dependent insulin secretion. In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β-cells to further potentiate insulin release in a glucose-dependent manner.

Pharmacological Properties and Preclinical Data

GSK-1292263 has been evaluated in various in vitro and in vivo models to characterize its pharmacological profile.

Table 3: In Vitro Activity of GSK-1292263

| Assay | Species | pEC50 |

| GPR119 Agonism | Human | 6.9 |

| GPR119 Agonism | Rat | 6.7 |

Preclinical studies in rodent models have demonstrated the potential of GSK-1292263 in modulating glucose metabolism and gut hormone secretion.

-

Oral Glucose Tolerance Test (OGTT) in Rats: In male Sprague-Dawley rats, administration of GSK-1292263 prior to an oral glucose challenge resulted in a significant decrease in glucose area under the curve (AUC). This effect was accompanied by increased levels of total GLP-1, GIP, and peptide YY (PYY) compared to vehicle-treated controls.[2]

-

Intravenous Glucose Tolerance Test (IVGTT) in Rats: GSK-1292263 treatment led to a 30-60% increase in the peak insulin response and insulin AUC(0-15 min) following an intravenous glucose challenge, which correlated with an enhanced glucose disposal rate.[2]

-

Studies in Zucker Diabetic Fatty Rats: A 6-week study in this model of type 2 diabetes showed that GSK-1292263 treatment was associated with a statistically significant increase in insulin immunoreactivity in pancreatic sections.[2]

-

Gut Hormone Secretion: In the absence of a nutrient stimulus, a single dose of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1, GIP, PYY, and glucagon.[2]

Clinical Data

GSK-1292263 has been investigated in Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.

-

Safety and Tolerability: In a study with healthy volunteers, single escalating doses (10-400 mg) and multiple doses were generally well-tolerated. The most common drug-related adverse effects included mild headache, dizziness, hyperhidrosis, flushing, and post-OGTT hypoglycemia.[3]

-

Pharmacokinetics: The pharmacokinetic profile of GSK-1292263 showed dose-proportionality in AUC and Cmax at lower single doses. Following repeated once-daily dosing for 5 days, drug accumulation was observed, consistent with a mean half-life of 12-18 hours.[3]

-

Pharmacodynamics in Type 2 Diabetes: In two randomized, placebo-controlled studies in subjects with type 2 diabetes, GSK-1292263 did not demonstrate a significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. However, it did produce a profound, dose-dependent increase in plasma total PYY levels, with up to a five-fold increase compared to placebo. Co-administration with metformin augmented this effect.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize GSK-1292263.

In Vitro cAMP Accumulation Assay

This protocol is a generalized procedure for determining the agonist activity of a compound at GPR119 by measuring intracellular cAMP levels.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in an appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: The cells are harvested and seeded into 384-well microplates at a predetermined density and incubated overnight to allow for cell attachment.

-

Compound Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer. A positive control (e.g., 10 µM forskolin) and a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) are also prepared.

-

Compound Addition: The diluted compounds, positive control, and vehicle control are added to their respective wells on the microplate.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for GPR119 activation and subsequent cAMP production.

-

cAMP Detection: A cAMP detection kit (e.g., HTRF, FRET, or luminescence-based) is used according to the manufacturer's instructions to measure the intracellular cAMP levels.

-

Data Analysis: The signal from each well is measured using a plate reader. A dose-response curve is generated by plotting the cAMP signal against the logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a suitable nonlinear regression model.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines a general procedure for assessing the effect of GSK-1292263 on glucose tolerance in a rat model.

Methodology:

-

Animal Acclimatization and Fasting: Male Sprague-Dawley rats are acclimatized to the housing conditions for at least one week. Prior to the experiment, the rats are fasted overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample (T= -30 min) is collected from the tail vein to measure fasting blood glucose levels.

-

Compound Administration: GSK-1292263 (e.g., 3-30 mg/kg) or the vehicle control is administered orally via gavage.

-

Glucose Challenge: After a specific time following compound administration (e.g., 30 minutes, T=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

-

Hormone Analysis: Plasma can be separated from the blood samples by centrifugation and stored at -80 °C for subsequent analysis of insulin, GLP-1, GIP, and PYY levels using commercially available ELISA kits.

-

Data Analysis: The blood glucose data is used to calculate the area under the curve (AUC) for glucose. Statistical analysis is performed to compare the treatment groups with the vehicle control group.

Summary and Future Directions

This compound is a potent and orally active GPR119 agonist that has demonstrated significant effects on gut hormone secretion, particularly PYY, in both preclinical and clinical settings. While its impact on glycemic control in patients with type 2 diabetes was not significant in the initial studies, its profound influence on gut peptides suggests that the GPR119 pathway remains an intriguing target for the treatment of metabolic disorders. Further research may explore the therapeutic potential of GPR119 agonists in other indications or in combination with other agents to achieve synergistic effects on metabolic regulation. This technical guide provides a solid foundation of the chemical, pharmacological, and experimental knowledge of GSK-1292263 to aid in these future research endeavors.

References

GSK-1292263 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-1292263 hydrochloride, a selective GPR119 agonist. It includes key chemical properties, a detailed examination of its mechanism of action through signaling pathways, summaries of quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Compound Information

This compound is the salt form of GSK-1292263, a potent agonist for the G protein-coupled receptor 119 (GPR119). It was investigated for its potential as a therapeutic agent for type 2 diabetes.

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1032824-54-6 | [1] |

| Molecular Formula | C₂₃H₂₉ClN₄O₄S | [1] |

| Molecular Weight | 493.02 g/mol | [1] |

| Synonyms | GSK-1292263 HCl, GSK1292263 | |

| Form | GSK-1292263 (Free Base) | |

| CAS Number (Free Base) | 1032823-75-8 | [1][2] |

| Molecular Wt (Free Base) | 456.56 g/mol | [2] |

Mechanism of Action and Signaling Pathways

GSK-1292263 acts as an agonist at the GPR119 receptor, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 initiates a signaling cascade that plays a crucial role in glucose homeostasis.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like GSK-1292263 leads to the coupling of the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the glucose-dependent secretion of insulin from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.

Potential Role in Lipid Metabolism

Some studies suggest that GPR119 agonists may influence lipid metabolism. This is potentially mediated through the activation of AMP-activated protein kinase (AMPK), which can lead to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis. Its inhibition would therefore be expected to reduce lipid synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of GSK-1292263.

Table 1: In Vitro Activity

| Parameter | Species | Value | Reference |

| pEC₅₀ | Human GPR119 | 6.9 | [3] |

| pEC₅₀ | Rat GPR119 | 6.7 | [3] |

| CYP Inhibition (IC₅₀) | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >30 µM | [4] |

| Transporter Inhibition | P-gp, OATP1B3, OCT2 | Weak to no inhibition | [4] |

| Transporter Inhibition | BCRP, OATP1B1 | Inhibition observed | [4] |

Table 2: In Vivo Preclinical Data (Rat Models)

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Gut Hormone Release | Sprague-Dawley Rats | Single dose (3-30 mg/kg) | Increased circulating GLP-1, GIP, PYY, and glucagon. | [2] |

| Intravenous Glucose Tolerance Test | Sprague-Dawley Rats | Not specified | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [2] |

| Chronic Dosing | Zucker Diabetic Fatty Rats | 6-week study | Significant increase in pancreatic insulin immunoreactivity. | [2] |

| Hyperinsulinemic-Euglycemic Clamp | Sprague-Dawley Rats | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose. | [2] |

Table 3: Human Clinical Trial Data

| Study Population | Dosing | Key Findings | Reference |

| Type 2 Diabetes | Single (25-800 mg) & Multiple (100-600 mg/day for 14 days) | ~5-fold increase in plasma total PYY. No significant effect on glucose, insulin, C-peptide, or glucagon. | [1] |

| Healthy Volunteers | Single (10-400 mg) & Multiple (250 mg/day for 2-5 days) | Well-tolerated. Most common adverse events were mild headache, dizziness, and flushing. | [2] |

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below. These are representative protocols and may require optimization for specific experimental questions.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of GSK-1292263 on glucose tolerance in a rat model.

1. Animal Preparation:

- Use male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.

- House animals individually with ad libitum access to standard chow and water, under a 12-hour light/dark cycle.

- Acclimatize animals to handling for at least 3 days prior to the experiment.

- Fast animals overnight (approximately 16 hours) before the OGTT, with free access to water.

2. Dosing Solution Preparation:

- Prepare the vehicle (e.g., 0.5% methylcellulose in water).

- Prepare this compound solution in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, dissolve 3 mg in the appropriate volume of vehicle for oral gavage, typically 5-10 ml/kg).

3. Experimental Procedure:

- At time t = -30 minutes, administer the GSK-1292263 solution or vehicle via oral gavage.

- At time t = 0 minutes, take a baseline blood sample (T₀) from the tail vein.

- Immediately after the baseline blood sample, administer a 2 g/kg glucose solution (e.g., 40% w/v in water) via oral gavage.

- Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

- Measure blood glucose concentrations immediately using a calibrated glucometer.

- Plasma samples can be collected in EDTA-coated tubes for later analysis of insulin and incretin hormones (e.g., by ELISA).

4. Data Analysis:

Plot mean blood glucose concentrations versus time for each treatment group.

Calculate the Area Under the Curve (AUC) for the glucose excursion from T₀ to T₁₂₀ for each animal.

Compare the AUC values between the GSK-1292263-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT). Hyperinsulinemic-Euglycemic Clamp in Rats

This protocol assesses insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.

1. Surgical Preparation:

- Five to seven days before the clamp study, perform survival surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).

- Allow animals to recover fully, ensuring they regain their pre-surgery body weight.

2. Animal and Infusate Preparation:

- Fast the catheterized rats overnight (approximately 16 hours).

- On the day of the clamp, prepare the following infusates under sterile conditions:

- Human insulin solution.

- 20% dextrose solution.

- (Optional) [3-³H]-glucose for assessing glucose turnover.

3. Experimental Procedure:

- Connect the conscious, unrestrained rat to a swivel system to allow for free movement.

- (Optional) If assessing glucose turnover, start a primed-continuous infusion of [3-³H]-glucose for a 2-hour basal period.

- At t = 0 minutes, begin a continuous infusion of human insulin (e.g., at a rate of 4 mU/kg/min).

- Simultaneously, begin a variable infusion of 20% dextrose.

- Monitor blood glucose every 5-10 minutes from the arterial catheter.

- Adjust the glucose infusion rate to maintain a stable euglycemic state (e.g., ~120 mg/dL).

- The clamp is typically maintained for 120 minutes once euglycemia is established.

- Collect arterial blood samples at steady-state for the determination of plasma insulin, glucose, and (if applicable) tracer concentrations.

4. Data Analysis:

The primary outcome is the Glucose Infusion Rate (GIR) during the last 30-60 minutes of the clamp, which represents a measure of whole-body insulin sensitivity.

Calculate hepatic glucose production and tissue-specific glucose uptake if tracers were used.

Compare the GIR between animals treated with GSK-1292263 (administered prior to the clamp) and vehicle-treated controls.

Caption: Workflow for a Hyperinsulinemic-Euglycemic Clamp study.

References

- 1. mmpc.org [mmpc.org]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3-mediated phosphorylation of serine 73 targets sterol response element binding protein-1c (SREBP-1c) for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

GSK-1292263 Hydrochloride: A Deep Dive into Target Selectivity and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1292263 hydrochloride is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and dyslipidemia. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. Its activation leads to a cascade of events that enhance glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY). This technical guide provides a comprehensive overview of the target selectivity and pathway analysis of GSK-1292263, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Target Selectivity Profile

GSK-1292263 demonstrates high potency and selectivity for the GPR119 receptor. The following tables summarize the available quantitative data on its activity and selectivity.

Table 1: Potency of GSK-1292263 at GPR119

| Species | Assay Type | Potency (pEC50) | Reference |

| Human | In vitro reporter assay | 6.9 | [1][2] |

| Rat | In vitro reporter assay | 6.7 | [1][2] |

Table 2: Selectivity of GSK-1292263 against CYPs and Transporters [3]

| Target | Inhibition (IC50) |

| CYP Enzymes | |

| CYP1A2 | >30 µM |

| CYP2C9 | >30 µM |

| CYP2C19 | >30 µM |

| CYP2D6 | >30 µM |

| CYP3A4 | >30 µM |

| Transporters | |

| P-glycoprotein (Pgp) | >30 µM |

| OATP1B3 | >30 µM |

| OCT2 | >30 µM |

| BCRP | Inhibited |

| OATP1B1 | Inhibited |

Recent structural studies have provided a molecular basis for the selectivity of GSK-1292263 for GPR119 over other members of the novel cannabinoid receptor subfamily, such as GPR55 and GPR18. The deeper and more aromatic binding pocket of GPR119 is thought to contribute to this selectivity[4]. While a comprehensive selectivity panel against a broader range of G protein-coupled receptors (GPCRs), kinases, and ion channels is not publicly available, the existing data suggest a favorable selectivity profile for GSK-1292263.

Signaling Pathway Analysis

The primary mechanism of action of GSK-1292263 is the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.

GPR119-Mediated Incretin and Insulin Secretion

In intestinal L- and K-cells, the increase in cAMP triggers the secretion of incretin hormones GLP-1 and GIP. In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). The released GLP-1 and GIP can then further potentiate insulin secretion from β-cells by binding to their respective receptors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target selectivity and pathway engagement of GSK-1292263.

GPR119 Receptor Activation Assay (cAMP Accumulation)

This assay quantifies the ability of GSK-1292263 to activate GPR119 and induce the production of intracellular cAMP.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well plates at an appropriate density.

-

Compound Preparation: A serial dilution of this compound is prepared in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation: The diluted compound is added to the cells, and the plates are incubated at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: The data is normalized to a positive control (e.g., forskolin) and a vehicle control. A dose-response curve is generated to determine the EC50 value.

Incretin Hormone Secretion Assay

This assay measures the ability of GSK-1292263 to stimulate the release of GLP-1 and GIP from enteroendocrine cells.

Methodology:

-

Cell Culture: An enteroendocrine cell line, such as GLUTag or NCI-H716, is cultured in an appropriate medium.

-

Cell Seeding: Cells are seeded into 24- or 96-well plates.

-

Cell Stimulation: Cells are washed and incubated with a buffer containing GSK-1292263 at various concentrations for a defined period (e.g., 2 hours).

-

Supernatant Collection: The supernatant is collected, and a protease inhibitor cocktail is added to prevent hormone degradation.

-

Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The amount of secreted hormone is normalized to the total protein content of the cells in each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the potentiation of glucose-dependent insulin secretion by GSK-1292263 in pancreatic β-cells.

Methodology:

-

Cell Culture: An insulin-secreting cell line, such as MIN6 or INS-1, is cultured.

-

Cell Seeding: Cells are seeded into 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion level.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing low or high concentrations of glucose, with and without various concentrations of GSK-1292263.

-

Supernatant Collection: After incubation (e.g., 1-2 hours), the supernatant is collected.

-

Insulin Quantification: The insulin concentration in the supernatant is measured using a specific ELISA.

-

Data Analysis: The fold-increase in insulin secretion in the presence of high glucose and the compound is calculated relative to the basal secretion at low glucose.

Conclusion

This compound is a potent and selective GPR119 agonist that enhances glucose-dependent insulin and incretin secretion through the Gαs-cAMP signaling pathway. The available data from in vitro studies indicate a favorable selectivity profile, with minimal off-target activity against key CYP enzymes and transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of GSK-1292263 and other GPR119 agonists in the drug discovery and development pipeline. Further studies with comprehensive selectivity screening will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263 and ligands selectivity among novel cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GSK-1292263: A GPR119 Agonist Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-1292263 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the pharmacological profile of GSK-1292263, detailing its in vitro and in vivo activities, mechanism of action, and key experimental methodologies.

Core Pharmacological Attributes of GSK-1292263

In Vitro Pharmacology

GSK-1292263 demonstrates potent agonist activity at both human and rodent GPR119 receptors. The primary mechanism of action involves the activation of the Gαs signaling pathway, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1]

| Parameter | Species | Value | Assay |

| pEC50 | Human GPR119 | 6.9 | cAMP Accumulation Assay |

| pEC50 | Rat GPR119 | 6.7 | cAMP Accumulation Assay |

| Selectivity | Various CYPs (1A2, 2C9, 2C19, 2D6, 3A4), P-gp, OATP1B3, OCT2 | IC50 > 30 µM | Inhibition Assays |

| Inhibition | BCRP and OATP1B1 | Inhibitory Activity Noted | Transporter Inhibition Assays |

In Vivo Pharmacology: Preclinical Rodent Models

Studies in rodent models of type 2 diabetes have been instrumental in elucidating the in vivo effects of GSK-1292263.

Oral Glucose Tolerance Test (OGTT) in Rats:

Administration of GSK-1292263 prior to an oral glucose challenge in rats led to a significant decrease in glucose area under the curve (AUC).[2][3] This effect was accompanied by an increase in the secretion of total GLP-1, GIP, and peptide YY (PYY).[2][4]

Intravenous Glucose Tolerance Test (IVGTT) in Rats:

In the intravenous glucose tolerance test, GSK-1292263 administration resulted in a 30-60% increase in the peak insulin response and insulin AUC during the initial 15 minutes.[2][4] This enhanced insulin secretion correlated with an increased glucose disposal rate.[2][4]

Effects on Gut Hormones:

Single doses of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating levels of GLP-1, GIP, PYY, and glucagon, even in the absence of a nutrient stimulus.[2][4]

Clinical Pharmacology: Human Studies

GSK-1292263 has been evaluated in Phase I and II clinical trials in healthy volunteers and patients with type 2 diabetes (NCT01119846 and NCT01128621).[5][6][7]

| Study Population | Dosing | Key Findings |

| Type 2 Diabetics | Single (25-800 mg) and multiple doses (100-600 mg/day for 14 days) | - No significant improvement in glucose control.[5][8] - Profound, dose-dependent increase in circulating total PYY levels (approximately five-fold).[5][8] - No significant effect on active or total GLP-1 or GIP.[5][8] - Co-administration with metformin augmented post-prandial total GLP-1.[5] |

| Type 2 Diabetics | 300mg BID and 600mg QD for 14 days | - Significant reduction in apoB, with trends for reduced apoE and increased apoA1.[7] |

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like GSK-1292263 initiates a cascade of intracellular events, primarily through the Gαs protein subunit.

Experimental Workflow: In Vitro cAMP Accumulation Assay

This workflow outlines the key steps for determining the potency of a GPR119 agonist.

Experimental Workflow: In Vitro GLP-1 Secretion Assay

This workflow details the procedure for measuring GLP-1 release from enteroendocrine cells.

Detailed Methodologies

In Vitro cAMP Accumulation Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Cells are harvested and seeded into 384-well microplates at a predetermined density.

-

Compound Preparation: GSK-1292263 is serially diluted in an appropriate assay buffer. A positive control (e.g., forskolin) and a vehicle control (e.g., DMSO) are also prepared.

-

Compound Addition: The diluted compounds and controls are added to the wells containing the cells.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Detection: A cAMP detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET), is used to measure intracellular cAMP levels according to the manufacturer's protocol.

-

Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a non-linear regression model.

In Vitro GLP-1 Secretion Assay

-

Cell Culture: Murine enteroendocrine cell lines, such as STC-1 or GLUTag, are cultured in a suitable medium until they reach approximately 80% confluency.[9]

-

Cell Preparation: The culture medium is aspirated, and the cells are washed twice with a HEPES-based buffer.[9]

-

Pre-incubation/Starvation: Cells are incubated in the HEPES buffer for a short period (e.g., 30 minutes) to establish a baseline.[9]

-

Compound Preparation: Solutions of GSK-1292263 at various concentrations are prepared in a stimulation buffer.

-

Stimulation: The pre-incubation buffer is removed, and the compound solutions are added to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for GLP-1 secretion.

-

Sample Collection: The supernatant, containing the secreted GLP-1, is collected from each well. A protease inhibitor cocktail is often added to prevent GLP-1 degradation.

-

Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.

-

Data Normalization: The amount of GLP-1 secreted is often normalized to the total protein content of the cells in each well to account for variations in cell number.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight (approximately 16 hours) with free access to water.[10]

-

Compound Administration: GSK-1292263 or vehicle is administered orally (p.o.) at a specified time (e.g., 30-60 minutes) before the glucose challenge.[10]

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

-

Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg) is administered orally by gavage.[10]

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]

-

Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

In Vivo Intravenous Glucose Tolerance Test (IVGTT) in Rats

-

Animal Preparation: Rats are anesthetized, and catheters are implanted in a vein (for glucose and compound administration) and an artery (for blood sampling).[12][13] The animals are fasted overnight prior to the experiment.[13]

-

Compound Administration: GSK-1292263 or vehicle is administered, typically as an intravenous (i.v.) bolus or infusion.

-

Baseline Blood Samples: Two basal blood samples are taken before the glucose injection.[13]

-

Glucose Challenge: A bolus of glucose (e.g., 0.5 g/kg) is injected intravenously.[12]

-

Blood Sampling: Blood samples are collected from the arterial catheter at multiple time points after the glucose injection (e.g., 1, 3, 5, 10, 15, 20, 30 minutes).[13]

-

Analyte Measurement: Plasma is separated, and concentrations of glucose, insulin, and C-peptide are measured using appropriate assays.[12][13]

-

Data Analysis: The effects of the compound on glucose disposal, insulin secretion (first and second phase), and insulin sensitivity are calculated from the concentration-time profiles.

Conclusion

GSK-1292263 is a well-characterized GPR119 agonist with a clear mechanism of action involving the Gαs-cAMP signaling pathway. Preclinical studies in rodents demonstrated its efficacy in improving glucose tolerance and stimulating the release of insulin and incretin hormones. However, in clinical trials with type 2 diabetic patients, GSK-1292263 did not produce significant improvements in glycemic control, though it did have a marked effect on PYY levels and a favorable impact on lipid profiles. This technical guide provides a foundational understanding of the pharmacological properties of GSK-1292263 and the experimental approaches used to elucidate them, serving as a valuable resource for researchers in the field of metabolic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. | BioWorld [bioworld.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Larvol Delta [delta.larvol.com]

- 8. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. olac.berkeley.edu [olac.berkeley.edu]

- 12. The intravenous glucose tolerance test in cannulated Wistar rats: a robust method for the in vivo assessment of glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IVGTT-based simple assessment of glucose tolerance in the Zucker fatty rat: Validation against minimal models | PLOS One [journals.plos.org]

GSK-1292263 Hydrochloride: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1292263 hydrochloride is a potent and selective G protein-coupled receptor 119 (GPR119) agonist that has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] This technical guide provides a comprehensive overview of GSK-1292263, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of diabetes and metabolic disease drug discovery and development. While GSK-1292263 showed promise in preclinical models by enhancing glucose-dependent insulin secretion and influencing gut hormone levels, its clinical development for T2DM was discontinued due to a lack of significant improvement in glucose control in patients.[3][4] However, it did demonstrate profound effects on Peptide YY (PYY) levels and lipid profiles, suggesting alternative or complementary therapeutic potential.[4][5]

Mechanism of Action

GSK-1292263 acts as an agonist for GPR119, a Gαs protein-coupled receptor predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells and K-cells.[2] The activation of GPR119 initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This has a dual effect on glucose homeostasis:

-

Direct effect on Pancreatic Beta-Cells: Increased cAMP in beta-cells enhances glucose-dependent insulin secretion.

-

Indirect effect via Enteroendocrine Cells: Stimulation of GPR119 in L-cells and K-cells leads to the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as PYY.[1][2][6][7] These gut hormones, in turn, potentiate insulin secretion and have other beneficial metabolic effects.

Signaling Pathway

Caption: GPR119 signaling pathway activated by GSK-1292263.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK-1292263

| Parameter | Species | Value | Reference |

| pEC50 | Human GPR119 | 6.9 | [8] |

| pEC50 | Rat GPR119 | 6.7 | [8] |

| EC50 (nM) | Human GPR119 | 3.4 | [9] |

Table 2: Preclinical Pharmacodynamic Effects of GSK-1292263 in Rats

| Model | Treatment | Outcome | Reference |

| Male Sprague-Dawley Rats | Single dose (3-30 mg/kg) | Increased circulating GLP-1, GIP, PYY, and glucagon. | [1][7] |

| Male Sprague-Dawley Rats (OGTT) | Single dose (3-30 mg/kg) | Greater increases in total GLP-1, GIP, and PYY compared to control. | [1][7] |

| Male Sprague-Dawley Rats (IVGTT) | Single dose | 30-60% increase in peak insulin response and insulin AUC(0-15 min). | [1][7] |

| Zucker Diabetic Fatty Rats | 6-week treatment | Statistically significant increase in pancreatic insulin immunoreactivity. | [1] |

Table 3: Human Clinical Trial Data for GSK-1292263

| Study Population | Dosing | Key Findings | Reference |

| Healthy Volunteers (n=69) | Single escalating doses (10-400 mg); 250 mg once daily for 2 and 5 days | Well-tolerated; Mean half-life of 12-18 hours; Dose-dependent increase in glucose AUC(0-3h) during OGTT. | [1] |

| Type 2 Diabetes Patients (drug-naive or washed off medication) | 100-600 mg/day for 14 days | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels; ~5-fold increase in plasma total PYY levels. | [4] |

| Type 2 Diabetes Patients (on metformin) | 100-600 mg/day for 14 days | Co-dosing with metformin augmented peak PYY concentrations to ~100 pM and increased post-prandial total GLP-1. | [4] |

| Type 2 Diabetes Patients | 300 mg BID and 600 mg QD | Significant reduction in apoB(100); Trends for reduced apoE and elevated apoA1. | [5] |

Table 4: Pharmacokinetic and Drug Interaction Profile of GSK-1292263

| Parameter | Value/Observation | Reference |

| Half-life (human) | 12-18 hours | [1] |

| Drug Accumulation | Observed after repeated once-daily dosing for 5 days. | [1] |

| CYP Inhibition (in vitro) | Little/weak inhibition (IC50 >30 µM) of CYP1A2, 2C9, 2C19, 2D6, 3A4. | [6][10] |

| Transporter Inhibition (in vitro) | Inhibited BCRP and OATP1B1. | [6][10] |

| Interaction with Simvastatin | Small increase in AUC(0-inf) (mean ratio 1.34). | [6][10] |

| Interaction with Rosuvastatin | Small increase in AUC(0-inf) (mean ratio 1.39). | [6][10] |

| Interaction with Sitagliptin | Sitagliptin increased GSK-1292263 exposure by 50%. | [7] |

Experimental Protocols

Preclinical In Vivo Studies in Rats

-

Oral Glucose Tolerance Test (OGTT):

-

Male Sprague-Dawley rats are fasted overnight.

-

A single dose of GSK-1292263 (3-30 mg/kg) or vehicle is administered orally.

-

After a specified time, a glucose solution is administered orally.

-

Blood samples are collected at various time points to measure plasma glucose, insulin, GLP-1, GIP, and PYY levels.

-

-

Intravenous Glucose Tolerance Test (IVGTT):

-

Hyperinsulinemic-Euglycemic Clamp:

-

Male Sprague-Dawley rats are administered GSK-1292263 (10 or 30 mg/kg) or vehicle.

-

Two hours post-dose, a continuous infusion of insulin is initiated.

-

Glucose is infused at a variable rate to maintain euglycemia.

-

This technique is used to assess insulin action in the liver, skeletal muscle, and adipose tissue.[1]

-

Clinical Studies in Humans

-

Study Design for Gut Hormone Pharmacology:

-

Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes. One study involved drug-naive subjects or those who had stopped their diabetic medications, and the other involved subjects on metformin.[4]

-

GSK-1292263 was administered as single (25-800 mg) or multiple doses (100-600 mg/day for 14 days).[4]

-

Placebo and sitagliptin (100 mg/day) were used as comparators.[4]

-

Oral glucose and meal challenges were performed to assess plasma levels of glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[4]

-

Experimental Workflow

Caption: Workflow for clinical trials assessing GSK-1292263.

Conclusion

This compound is a well-characterized GPR119 agonist that has been evaluated in both preclinical and clinical settings for the treatment of type 2 diabetes. While it did not demonstrate significant efficacy in improving glycemic control in human subjects, its profound effect on PYY levels and its positive impact on lipid profiles suggest that the GPR119 pathway may have therapeutic potential beyond direct glucose lowering.[4][5] The data and protocols summarized in this guide provide a valuable resource for researchers investigating GPR119 agonism and its role in metabolic diseases. Further research may explore the utility of GSK-1292263 or other GPR119 agonists in conditions where PYY modulation or lipid management is a primary therapeutic goal.

References

- 1. | BioWorld [bioworld.com]

- 2. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Larvol Delta [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Evaluation of drug interactions of GSK1292263 (a GPR119 agonist) with statins: from in vitro data to clinical study design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK-1292263 in GLP-1 Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of GSK-1292263, a potent G protein-coupled receptor 119 (GPR119) agonist, in the secretion of Glucagon-Like Peptide-1 (GLP-1). We will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental methodologies for the pivotal experiments cited.

Introduction: GSK-12922663 and the GPR119 Target

GSK-1292263 is a selective and potent agonist of the GPR119 receptor, a Gαs-coupled receptor predominantly expressed on pancreatic beta-cells and intestinal enteroendocrine L-cells. The activation of GPR119 is a promising therapeutic strategy for type 2 diabetes as it has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, most notably GLP-1. GLP-1 plays a crucial role in glucose homeostasis by potentiating insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This guide will focus on the specific effects of GSK-1292263 on GLP-1 secretion.

Mechanism of Action: The GPR119 Signaling Pathway

GSK-1292263 exerts its effects by binding to and activating the GPR119 receptor on enteroendocrine L-cells. This activation initiates a downstream signaling cascade that culminates in the secretion of GLP-1. The primary pathway involves the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the exocytosis of GLP-1-containing granules.

Methodological & Application

Application Notes and Protocols for GSK-1292263 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1292263 hydrochloride is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). These application notes provide a summary of the in vitro pharmacological data for GSK-1292263 and representative protocols for key assays to evaluate its activity.

Data Presentation

The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.

| Assay Type | Target/System | Cell Line/Matrix | Parameter | Value | Reference(s) |

| GPR119 Agonism | Human GPR119 | Recombinant | pEC50 | 6.9 | [1][2] |

| Rat GPR119 | Recombinant | pEC50 | 6.7 | [2] | |

| GLP-1 Secretion | GLP-1 Release | GLUTag cells | pEC50 | 8.5 | [1] |

| CYP Inhibition | CYP1A2 | Human Liver Microsomes | IC50 | >30 µM | [3][4] |

| CYP2C9 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |

| CYP2C19 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |

| CYP2D6 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |

| CYP3A4 | Human Liver Microsomes | IC50 | >30 µM | [3][4] | |

| Transporter Inhibition | BCRP (ABCG2) | Membrane Vesicles | IC50 | Inhibits | |

| OATP1B1 (SLCO1B1) | HEK293 cells | IC50 | Inhibits | ||

| P-gp (ABCB1) | --- | IC50 | >30 µM | ||

| OATP1B3 (SLCO1B3) | --- | IC50 | >30 µM | ||

| OCT2 (SLC22A2) | --- | IC50 | >30 µM |

Signaling Pathway

Activation of GPR119 by an agonist like GSK-1292263 initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

GPR119 Agonist Activity: cAMP Accumulation Assay

This assay measures the ability of GSK-1292263 to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF, Lance, or ELISA-based)

-

White, opaque 384-well microplates

Protocol:

-

Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

-

Cell Seeding: Harvest cells and seed into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of GSK-1292263 in assay buffer containing IBMX (e.g., 500 µM). Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., 0.1% DMSO).

-

Assay:

-

Remove culture medium from the cell plate.

-

Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot the response against the log of the compound concentration. Calculate the pEC50 value using a sigmoidal dose-response curve fit.

GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line in response to GSK-1292263.

Materials:

-

GLUTag cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Culture: Culture GLUTag cells to 80-90% confluency in 96-well plates.

-

Pre-incubation: Wash the cells twice with KRBB. Pre-incubate in KRBB for 1-2 hours at 37°C.

-

Compound Stimulation:

-

Prepare serial dilutions of GSK-1292263 in KRBB containing a DPP-IV inhibitor.

-

Remove the pre-incubation buffer and add the compound dilutions to the cells.

-

Incubate for 2 hours at 37°C.

-

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the GLP-1 concentration against the log of the GSK-1292263 concentration to generate a dose-response curve and calculate the pEC50 value.

CYP and Transporter Inhibition Assays

These assays determine the potential of GSK-1292263 to inhibit major drug-metabolizing enzymes (CYPs) and drug transporters.

A. CYP Inhibition Assay (Representative Protocol for CYP3A4)

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

CYP3A4 substrate (e.g., midazolam)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Ketoconazole (positive control inhibitor)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine HLM, potassium phosphate buffer, and a serial dilution of GSK-1292263 or ketoconazole. Pre-incubate for 5 minutes at 37°C.

-

Reaction Initiation: Add the CYP3A4 substrate (midazolam) to the mixture.

-

Start Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C in a shaking water bath.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).

-

Data Analysis: Determine the percent inhibition at each GSK-1292263 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

B. Transporter Inhibition Assay (Representative Protocol for BCRP)

Materials:

-

Membrane vesicles from cells overexpressing BCRP (e.g., HEK293-BCRP)

-

This compound

-

BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)

-

Assay buffer (e.g., MOPS-Tris buffer)

-

ATP and AMP solutions

-

Ko143 (positive control inhibitor)

-

Scintillation fluid and counter

Protocol:

-

Incubation: In a 96-well plate, incubate the BCRP membrane vesicles with a serial dilution of GSK-1292263 or Ko143, and the [³H]-labeled BCRP substrate in the presence of either ATP or AMP (as a negative control for ATP-dependent transport).

-

Incubation Time: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Filtration: Rapidly filter the incubation mixture through a filter plate to separate the vesicles from the assay buffer.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound substrate.

-

Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells. Determine the percent inhibition of ATP-dependent transport at each GSK-1292263 concentration and calculate the IC50 value.

Disclaimer

These application notes and protocols are intended for research use only and are provided as a general guide. Investigators should independently validate and optimize these assays for their specific experimental conditions and requirements.

References

Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with GSK-1292263

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an Oral Glucose Tolerance Test (OGTT) to evaluate the pharmacological effects of GSK-1292263, a selective GPR119 agonist.

Introduction to GSK-1292263

GSK-1292263 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on enteroendocrine K and L cells in the gastrointestinal tract and on pancreatic beta-cells.[1] The activation of GPR119 is known to stimulate the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), and to promote glucose-sensitive insulin secretion.[1] Due to this mechanism, GPR119 agonists like GSK-1292263 have been investigated for their potential in the treatment of type 2 diabetes mellitus.

Rationale for OGTT with GSK-1292263

The OGTT is a standard clinical and preclinical procedure used to assess glucose tolerance, which is the body's ability to clear a glucose load from the bloodstream. When evaluating a compound like GSK-1292263, an OGTT is a critical tool to determine its effects on glucose metabolism. Specifically, the test can help elucidate the compound's impact on:

-

Postprandial glucose excursions

-

Insulin secretion dynamics in response to a glucose challenge

-

Overall glucose homeostasis

Data Presentation

Clinical studies investigating GSK-1292263 in subjects with type 2 diabetes have utilized the OGTT to assess its glucoregulatory effects. While detailed time-course data from these studies are not fully available in the public domain, the key findings can be summarized.

In a study involving drug-naïve subjects with type 2 diabetes, single doses of GSK-1292263 showed a trend towards a reduction in the incremental Area Under the Curve (AUC) for glucose from 0 to 3 hours during an OGTT.[1] At the highest dose of 800 mg, this reduction was approximately 20%, similar to the effect observed with 100 mg of sitagliptin.[1] However, the insulin responses to GSK-1292263 were found to be highly variable, with no consistent dose-response relationship observed.[1] GSK-1292263 did not show a significant effect on circulating glucose, insulin, C-peptide, or glucagon levels in type 2 diabetic patients.[1][2]

Table 1: Summary of Preclinical OGTT Results with GSK-1292263 in Rats

| Parameter | Vehicle Control | GSK-1292263 (3-30 mg/kg) |

| Glucose AUC | Baseline | Significant Decrease |

| Total GLP-1 | Baseline | Increased |

| Total GIP | Baseline | Increased |

| Total PYY | Baseline | Increased |

| Insulin Response | Baseline | No Statistically Significant Difference |

Data synthesized from preclinical studies.[3][4]

Table 2: Illustrative Template for Clinical OGTT Data Presentation with GSK-1292263

| Time (minutes) | Placebo (Mean ± SEM) | GSK-1292263 (25 mg) (Mean ± SEM) | GSK-1292263 (150 mg) (Mean ± SEM) | GSK-1292263 (800 mg) (Mean ± SEM) | Sitagliptin (100 mg) (Mean ± SEM) |

| Plasma Glucose (mmol/L) | |||||

| 0 (Fasting) | |||||

| 30 | |||||

| 60 | |||||

| 90 | |||||

| 120 | |||||

| 180 | |||||

| Plasma Insulin (pmol/L) | |||||

| 0 (Fasting) | |||||

| 30 | |||||

| 60 | |||||

| 90 | |||||

| 120 | |||||

| 180 |

This table is a template. Specific values from the clinical trials with GSK-1292263 are not publicly available in this format.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test in Human Subjects

This protocol is a generalized procedure based on standard clinical practice and the design of studies involving GSK-1292263.

1. Subject Preparation:

-

Subjects should maintain their usual diet (containing at least 150g of carbohydrates per day) and physical activity for three days prior to the test.[5]

-

Subjects must fast for at least 8-10 hours overnight before the test.[6] Water is permitted.

-

Any medications that could interfere with glucose metabolism should be discontinued, as medically appropriate and specified in the study protocol.

-

The test should be conducted in the morning to minimize diurnal variation in glucose tolerance.[5]

2. Materials:

-

GSK-1292263 or placebo capsules/tablets.

-

75g glucose monohydrate dissolved in 250-300 mL of water.

-

Blood collection tubes (e.g., containing sodium fluoride/potassium oxalate for glucose and EDTA for insulin and other hormones).

-

Centrifuge.

-

Equipment for plasma glucose and insulin analysis.

3. Procedure:

-

Time -120 minutes: Administer the single dose of GSK-1292263 (e.g., 25 mg, 150 mg, 800 mg) or placebo with a standardized volume of water. In published studies, the drug was administered 2 hours before the glucose challenge to coincide with its maximum plasma concentration (Tmax).[1]

-

Time 0 minute (Baseline): Collect a fasting blood sample.

-

Immediately after baseline blood draw: Instruct the subject to drink the 75g glucose solution within 5 minutes.

-

Post-glucose blood sampling: Collect blood samples at 30, 60, 90, 120, and 180 minutes after the completion of the glucose drink.

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

4. Analysis:

-

Measure plasma glucose concentrations at all time points.

-

Measure plasma insulin, C-peptide, GLP-1, and GIP concentrations at all time points.

Protocol 2: Oral Glucose Tolerance Test in Rodent Models (e.g., Rats)

This protocol is a generalized procedure for preclinical evaluation.

1. Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week.

-

Fast the animals overnight (approximately 16 hours) with free access to water.

2. Materials:

-

GSK-1292263 formulation for oral gavage.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Oral gavage needles.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Glucometer for immediate blood glucose reading or tubes for plasma analysis.

3. Procedure:

-

Time -60 minutes (or as determined by pharmacokinetic studies): Administer GSK-1292263 or vehicle control via oral gavage.

-

Time 0 minute (Baseline): Collect a fasting blood sample from the tail vein.

-

Immediately after baseline blood draw: Administer the glucose solution via oral gavage.

-

Post-glucose blood sampling: Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration.

-

Sample Processing: Measure blood glucose immediately or process for plasma and store at -80°C for later analysis of glucose and hormones.

Visualizations

Signaling Pathway of GSK-1292263

Caption: Signaling pathway of the GPR119 agonist GSK-1292263.

Experimental Workflow for a Clinical OGTT with GSK-1292263

Caption: Experimental workflow for a clinical OGTT with GSK-1292263.

References

- 1. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 4. PLOS One [journals.plos.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Glucose and Insulin Measurements from the Glucose Tolerance Test and Mortality Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-1292263 Hydrochloride in Pancreatic Beta-Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1292263 hydrochloride is a potent and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[2] Its activation in beta-cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-dependent insulin secretion (GSIS).[2][3] Furthermore, GPR119 activation in the gut stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn also enhance insulin secretion.[4] These dual mechanisms make GSK-1292263 a compound of significant interest for the study of pancreatic beta-cell function and as a potential therapeutic agent for type 2 diabetes.

These application notes provide detailed protocols for the use of this compound in key in vitro pancreatic beta-cell assays, a summary of its biological effects, and a visualization of its signaling pathway.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 5-((1-(3-(1-methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methoxy)-2-(4-(methylsulfonyl)phenyl)pyridine hydrochloride |

| Molecular Formula | C₂₃H₂₈N₄O₄S · HCl |

| Molecular Weight | 493.02 g/mol |

| CAS Number | 1032824-54-6 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Preparation and Storage

Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.93 mg of the compound in 1 mL of DMSO. Vortex to ensure complete dissolution.

Storage:

-

Solid Compound: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. Keep dry and protected from light.

-

Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.

Mechanism of Action in Pancreatic Beta-Cells

GSK-1292263 acts as an agonist at the GPR119 receptor on the surface of pancreatic beta-cells. The binding of GSK-1292263 to GPR119 initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

Quantitative Data Summary

The following tables summarize the known quantitative effects of GSK-1292263.

Table 1: In Vitro Activity of GSK-1292263

| Parameter | Species | Value | Reference |

| pEC₅₀ (GPR119) | Human | 6.9 | [5] |

| pEC₅₀ (GPR119) | Rat | 6.7 | [5] |

Table 2: In Vivo Effects of GSK-1292263 in Rodent Models

| Parameter | Animal Model | Dose | Effect | Reference |

| Peak Insulin Response | Rat | 3-30 mg/kg | 30-60% increase | [4] |

| Insulin AUC (0-15 min) | Rat | 3-30 mg/kg | 30-60% increase | [4] |

| Incretin Levels (GLP-1, GIP) | Rat | 3-30 mg/kg | Increased | [4] |

| Glucagon Secretion | Rat | 10-30 mg/kg | Stimulated | [4] |

| Insulin Immunoreactivity | Zucker Diabetic Fatty Rat | Not specified | Statistically significant increase after 6 weeks | [4] |

Experimental Protocols

Workflow for In Vitro Pancreatic Beta-Cell Assays

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets

-